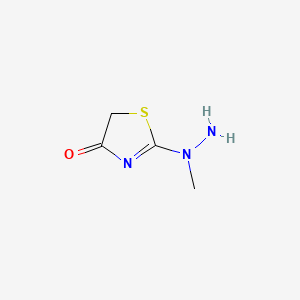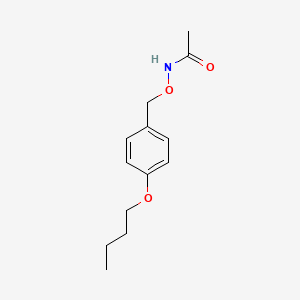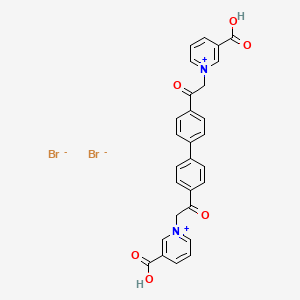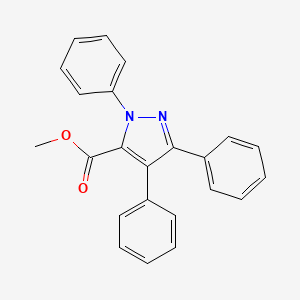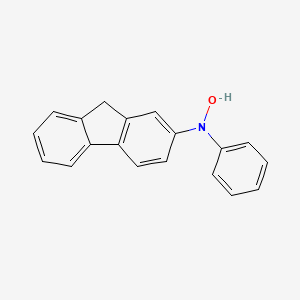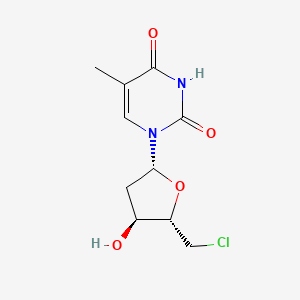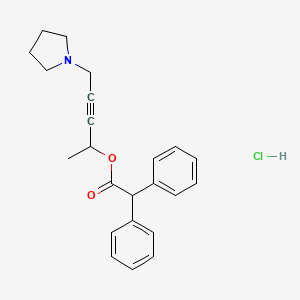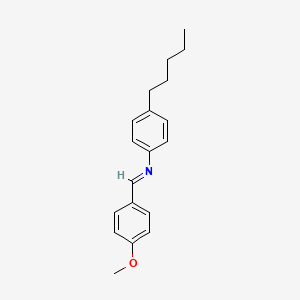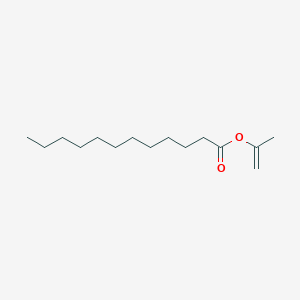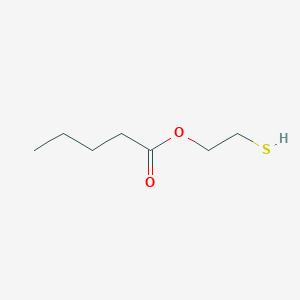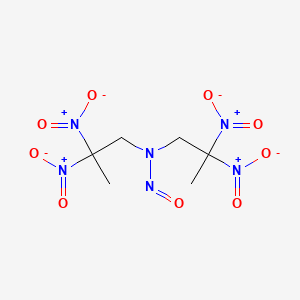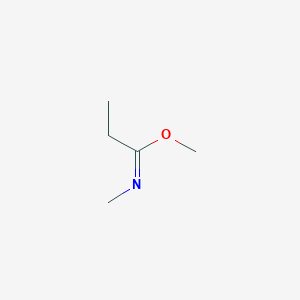
Methyl (1E)-N-methylpropanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1E)-N-methylpropanimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a methyl group attached to the nitrogen atom and a propanimidate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1E)-N-methylpropanimidate typically involves the reaction of methylamine with a suitable ester or acid chloride. One common method is the reaction of methylamine with methyl propanoate under acidic conditions to yield the desired imidate. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Methyl (1E)-N-methylpropanimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the imidate to primary amines.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted imidates depending on the nucleophile used.
科学的研究の応用
Methyl (1E)-N-methylpropanimidate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl (1E)-N-methylpropanimidate exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with distinct properties. The pathways involved in these reactions are often studied using computational chemistry and experimental techniques to understand the underlying mechanisms.
類似化合物との比較
Methyl (1E)-N-methylpropanimidate can be compared with other similar compounds such as:
- Ethyl (1E)-N-ethylpropanimidate
- Propyl (1E)-N-propylpropanimidate
- Butyl (1E)-N-butylpropanimidate
These compounds share similar structural features but differ in the length of the alkyl chain attached to the nitrogen atom. The uniqueness of this compound lies in its specific reactivity and the types of products it forms in various chemical reactions.
特性
CAS番号 |
32150-22-4 |
|---|---|
分子式 |
C5H11NO |
分子量 |
101.15 g/mol |
IUPAC名 |
methyl N-methylpropanimidate |
InChI |
InChI=1S/C5H11NO/c1-4-5(6-2)7-3/h4H2,1-3H3 |
InChIキー |
BKDPFUPGVUSAQT-UHFFFAOYSA-N |
正規SMILES |
CCC(=NC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


